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Compound of Interest

Compound Name: Hydrogen bromide

Cat. No.: B145481 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of

hydrogen bromide (HBr), a molecule of significant interest in various scientific and industrial

fields. This document delves into the rotational, vibrational, and electronic spectroscopy of HBr,

presenting key quantitative data, detailed experimental protocols, and visual representations of

the underlying principles and workflows.

Rotational Spectroscopy
The rotational spectrum of hydrogen bromide arises from transitions between quantized

rotational energy levels of the molecule in the gas phase. These transitions are typically

observed in the microwave and far-infrared regions of the electromagnetic spectrum. Due to its

permanent dipole moment, HBr is microwave active.[1]

Quantitative Rotational Spectroscopic Data
The rotational energy levels of a diatomic molecule like HBr can be approximated by the rigid

rotor model. The primary spectroscopic constant derived from the rotational spectrum is the

rotational constant, B, which is inversely proportional to the molecule's moment of inertia. This,

in turn, allows for the precise determination of the internuclear distance (bond length).

Table 1: Rotational Spectroscopic Constants for HBr Isotopologues
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Isotopologue
Rotational
Constant (B) (cm⁻¹)

Bond Length (r) (Å) Reference

H⁷⁹Br 8.46488 1.414 [2]

H⁸¹Br 8.46488 1.414 [2]

Experimental Protocol: Pulsed-Nozzle Fourier Transform
Microwave (PNFTMW) Spectroscopy
Pulsed-nozzle Fourier transform microwave (PNFTMW) spectroscopy is a high-resolution

technique ideal for studying the rotational spectra of molecules and their weakly bound

complexes in the gas phase.[3][4]

Experimental Workflow:

Sample Preparation: A gaseous mixture of HBr (typically 0.5% to several percent) is

prepared in a carrier gas, most commonly argon.[3]

Supersonic Expansion: The gas mixture is pulsed through a nozzle into a high-vacuum

chamber. This adiabatic expansion cools the molecules to very low rotational temperatures

(around 1 K), simplifying the spectrum by populating only the lowest rotational levels.[5]

Microwave Excitation: A short, high-power microwave pulse is introduced into the vacuum

chamber, interacting with the cold HBr molecules. If the microwave frequency matches a

rotational transition, the molecules are coherently excited.

Free Induction Decay (FID) Detection: After the microwave pulse, the coherently rotating

molecules emit a decaying microwave signal known as the Free Induction Decay (FID). This

signal is detected by a sensitive receiver.

Data Acquisition and Processing: The FID signal is digitized and Fourier transformed to

obtain the frequency-domain spectrum. Several hundred nozzle pulses are typically

averaged to improve the signal-to-noise ratio. The resulting spectrum exhibits high

resolution, often with linewidths of a few kHz, allowing for the resolution of fine and hyperfine

structures.[3][4]
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PNFTMW Experimental Workflow for HBr Rotational Spectroscopy.

Vibrational and Rovibrational Spectroscopy
Vibrational spectroscopy of HBr probes the transitions between different vibrational energy

levels of the molecule, which correspond to the stretching of the H-Br bond. These transitions

are primarily observed in the infrared (IR) region of the spectrum.[6] As vibrational transitions

are often accompanied by changes in rotational energy, the resulting spectra are typically

rovibrational spectra, exhibiting a characteristic P-branch (ΔJ = -1) and R-branch (ΔJ = +1).

Quantitative Vibrational Spectroscopic Data
The vibrational energy levels of HBr can be modeled as a harmonic oscillator, with corrections

for anharmonicity. Key spectroscopic constants include the harmonic vibrational frequency (ωe)

and the anharmonicity constant (ωexe).

Table 2: Vibrational Spectroscopic Constants for H⁷⁹Br

Constant Value (cm⁻¹) Reference

Fundamental Frequency (ν₀) 2559 [2]

Harmonic Frequency (ωe) 2649 [2]

Anharmonicity Constant

(ωexe)
45.58
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Experimental Protocol: High-Resolution Fourier
Transform Infrared (FTIR) Spectroscopy
High-resolution FTIR spectroscopy is a powerful technique for obtaining detailed rovibrational

spectra of gaseous molecules like HBr.

Experimental Workflow:

Sample Preparation: A gas cell with infrared-transparent windows (e.g., KBr, NaCl) is filled

with HBr gas to a specific pressure. For high-resolution work, low pressures are often used

to minimize pressure broadening. The cell is placed in the sample compartment of the FTIR

spectrometer.[7]

Background Spectrum: A background spectrum is recorded with the gas cell either

evacuated or filled with a non-absorbing gas like dry nitrogen. This accounts for the

instrumental response and any atmospheric absorptions in the optical path.[6]

Sample Spectrum: The infrared radiation from the source passes through the gas cell

containing HBr, and the transmitted light is directed to the detector.

Interferogram Acquisition: The FTIR spectrometer uses a Michelson interferometer to

modulate the infrared radiation. The detector measures the intensity of the radiation as a

function of the optical path difference, generating an interferogram.

Fourier Transform and Data Analysis: The interferogram is mathematically converted into a

frequency-domain spectrum using a Fast Fourier Transform (FFT). The sample spectrum is

then ratioed against the background spectrum to produce the final absorbance or

transmittance spectrum. The positions of the individual lines in the P and R branches are

then accurately measured to determine the rovibrational constants.[6]
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FTIR Experimental Workflow for HBr Rovibrational Spectroscopy.

Electronic Spectroscopy
Electronic spectroscopy of HBr involves transitions between different electronic energy levels,

which are observed in the ultraviolet (UV) and vacuum ultraviolet (VUV) regions. These

transitions typically lead to the dissociation of the HBr molecule.

Quantitative Electronic Spectroscopic Data
The electronic spectrum of HBr is characterized by broad, continuous absorption bands due to

the dissociative nature of the excited electronic states. The ionization energy corresponds to

the energy required to remove an electron from the molecule.

Table 3: Electronic Spectroscopic Data for HBr

Property Value Reference

First Ionization Energy 11.680 ± 0.030 eV [2]

UV/VUV Absorption Regions 4.5 - 20 eV [4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b145481?utm_src=pdf-body-img
https://cccbdb.nist.gov/exp2x.asp?casno=10035106&charge=0
https://files01.core.ac.uk/download/pdf/291493368.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: VUV Photoabsorption
Spectroscopy
VUV photoabsorption spectroscopy is used to study the high-energy electronic transitions in

molecules like HBr.

Experimental Workflow:

Light Source: A broadband VUV light source, such as a deuterium lamp or synchrotron

radiation, is used.[8]

Monochromator: The VUV light is passed through a monochromator to select a narrow band

of wavelengths.

Sample Cell: The monochromatic VUV light is then passed through a gas cell containing HBr

gas at a known pressure.

Detection: The intensity of the transmitted light is measured by a suitable detector, such as a

photomultiplier tube or a CCD detector.

Spectrum Acquisition: The absorption spectrum is recorded by scanning the wavelength of

the monochromator and measuring the transmitted light intensity at each wavelength. The

absorbance is then calculated using the Beer-Lambert law.
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VUV Photoabsorption Spectroscopy Experimental Workflow.

Signaling Pathways and Energy Level Diagrams
The spectroscopic transitions in HBr can be visualized through energy level diagrams.
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Rovibrational Energy Levels and Transitions
The rovibrational spectrum of HBr arises from transitions between the rotational levels of the

ground (v=0) and first excited (v=1) vibrational states. The selection rule for these transitions is

ΔJ = ±1, leading to the P-branch (ΔJ = -1) and R-branch (ΔJ = +1). The Q-branch (ΔJ = 0) is

forbidden for a diatomic molecule like HBr in its ground electronic state.
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Rovibrational transitions in HBr (P and R branches).

This guide provides a foundational understanding of the spectroscopic properties of hydrogen
bromide, intended to be a valuable resource for researchers and professionals in chemistry,

physics, and drug development. The presented data and protocols offer a starting point for

further investigation and application of these spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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